3-(Isochroman-1-yl)propanol
Description
These compounds share the propanol backbone but differ in substituents, leading to variations in physicochemical properties and applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12-13H,3,6-9H2 |
InChI Key |
HLBPJWKISBFRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following propanol derivatives from the evidence are analyzed for comparative insights:
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol
- Molecular Formula: C₁₂H₁₂ClNO₂
- Molecular Weight : 237.68 g/mol
- The chlorine atom enhances lipophilicity and may influence binding affinity in pharmaceutical contexts.
3-(3-Methylisoxazol-5-yl)propan-1-ol
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Key Features : The methyl-isoxazole group provides moderate hydrophobicity and stability. Such structures are common in agrochemicals and antimicrobial agents due to their heterocyclic reactivity.
3-(Perfluorooctyl)propanol
- Molecular Formula : C₁₁H₅F₁₇O
- Molecular Weight : 482.13 g/mol (calculated)
- Physical Properties :
- Key Features : The perfluorinated chain confers extreme hydrophobicity and thermal stability, making it suitable for surfactants and polymer synthesis.
3-(Allyloxycarbonylamino)-1-propanol
- Molecular Formula: C₇H₁₃NO₃
- Molecular Weight : 159.18 g/mol
- Key Features : The allyloxycarbonyl group enables crosslinking in polymer chemistry. This compound is likely reactive in radical polymerization or peptide coupling.
1-Chloro-3-fluoro-2-propanol
- Molecular Formula : C₃H₆ClFO
- Molecular Weight : 112.53 g/mol
- Such derivatives are intermediates in pharmaceutical synthesis.
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol | C₁₂H₁₂ClNO₂ | 237.68 | – | – | Chlorophenyl-isoxazole |
| 3-(Perfluorooctyl)propanol | C₁₁H₅F₁₇O | 482.13 | 42 | 106 | Perfluorooctyl chain |
| 3-(Allyloxycarbonylamino)-1-propanol | C₇H₁₃NO₃ | 159.18 | – | – | Allyloxycarbonylamino |
| 1-Chloro-3-fluoro-2-propanol | C₃H₆ClFO | 112.53 | – | – | Chloro, fluoro |
Table 2: Functional Group Impact on Properties
| Substituent Type | Impact on Properties | Example Compound |
|---|---|---|
| Aromatic Heterocycles | Enhances bioactivity, thermal stability, and UV absorption. | 3-(3-Methylisoxazol-5-yl)propanol |
| Halogens (Cl, F) | Increases lipophilicity, electronegativity, and potential toxicity. | 1-Chloro-3-fluoro-2-propanol |
| Fluorinated Chains | Imparts hydrophobicity, chemical inertness, and high thermal stability. | 3-(Perfluorooctyl)propanol |
| Reactive Moieties | Enables polymerization or conjugation (e.g., allyl, amino groups). | 3-(Allyloxycarbonylamino)-1-propanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
